molecular formula C11H15N3O4 B13781881 2-(2-Morpholinoethoxy)-5-nitropyridine

2-(2-Morpholinoethoxy)-5-nitropyridine

Cat. No.: B13781881
M. Wt: 253.25 g/mol
InChI Key: KLJKMDQFASBUSZ-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethoxy)-5-nitropyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a nitro group at the 5-position and a morpholinoethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethoxy)-5-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 5-position. This is followed by a nucleophilic substitution reaction where the chlorine atom is replaced by a morpholinoethoxy group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinoethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: The major product is 2-(2-Morpholinoethoxy)-5-aminopyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethoxy)-5-nitropyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the morpholinoethoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Morpholinoethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a morpholinoethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

4-[2-(5-nitropyridin-2-yl)oxyethyl]morpholine

InChI

InChI=1S/C11H15N3O4/c15-14(16)10-1-2-11(12-9-10)18-8-5-13-3-6-17-7-4-13/h1-2,9H,3-8H2

InChI Key

KLJKMDQFASBUSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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